molecular formula C11H13NO4S B2369863 3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid CAS No. 874623-31-1

3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid

Cat. No.: B2369863
CAS No.: 874623-31-1
M. Wt: 255.29
InChI Key: RMKWDQHAPYJZEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid is unique due to its thiophene ring, which imparts specific chemical and biological properties. The presence of the thiophene ring makes it more versatile in chemical reactions and potentially more effective in biological applications compared to similar compounds .

Properties

IUPAC Name

3-[(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-8(9-2-1-7-17-9)3-4-10(14)12-6-5-11(15)16/h1-2,7H,3-6H2,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKWDQHAPYJZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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